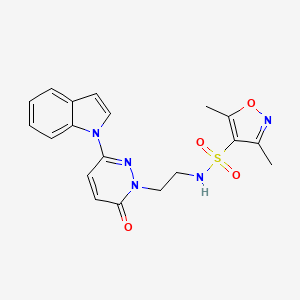

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic compound. The compound contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules and natural products .

Synthesis Analysis

The synthesis of indoles has been a central theme in organic synthesis over the last century . Various methods have been reported for the synthesis of indoles, such as the Fischer Indole Synthesis . Other strategies include transition metal catalyzed reactions, reductive cyclization reactions , and the use of more sterically hindered ketones with a lower electrophilicity as N-alkylation reagents .Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones . The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups.Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia enables a selective synthesis of various indole derivatives .科学的研究の応用

Antibacterial and Antimalarial Applications

Sulfonamide derivatives have been synthesized and evaluated for their potential as antibacterial agents, showing promising activities against various bacterial strains. For example, a study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity for several synthesized compounds (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Additionally, sulfonamides have been investigated for antimalarial properties, with some derivatives showing efficacy against malaria parasites, suggesting their potential application in antimalarial drug development (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives have also been explored for their antioxidant and antiacetylcholinesterase activities. Research indicates that certain sulfonamide compounds exhibit significant antioxidant potential, which could be beneficial in the development of treatments for oxidative stress-related diseases (Hülya Göçer et al., 2013). These compounds have also shown inhibitory effects on acetylcholinesterase, suggesting their potential in treating neurodegenerative conditions such as Alzheimer's disease.

Hybrid Compounds for Enhanced Biological Activity

The strategy of creating hybrid compounds by integrating sulfonamides with other biologically active heterocycles has been employed to develop compounds with a broad range of therapeutic applications. These hybrids exhibit improved potency and selectivity for various biological targets, encompassing antimicrobial, anti-inflammatory, and anticancer activities, among others (Shakila Ghomashi et al., 2022). This approach highlights the versatility of sulfonamide-based compounds in drug discovery and development.

将来の方向性

Given the importance of indoles in biological chemistry and their wide-ranging biological activity, there is room for improvement in the field of indole synthesis . The development of new methodologies for the construction of this ever relevant heteroaromatic ring continues to be an area of active research .

特性

IUPAC Name |

N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-13-19(14(2)28-22-13)29(26,27)20-10-12-24-18(25)8-7-17(21-24)23-11-9-15-5-3-4-6-16(15)23/h3-9,11,20H,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLHCXUETGPJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2671009.png)

![Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2671012.png)

![6-Oxaspiro[3.5]nonan-9-ylmethanamine](/img/structure/B2671019.png)

![(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide](/img/structure/B2671023.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2671024.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-5-yl)methanone](/img/structure/B2671028.png)

![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2671032.png)